N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2197902-11-5
VCID: VC6127261
InChI: InChI=1S/C11H17N3/c1-9-12-7-6-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3
SMILES: CC1=NC=CC(=N1)N(C)CC2CCC2
Molecular Formula: C11H17N3
Molecular Weight: 191.278

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

CAS No.: 2197902-11-5

Cat. No.: VC6127261

Molecular Formula: C11H17N3

Molecular Weight: 191.278

* For research use only. Not for human or veterinary use.

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine - 2197902-11-5

Specification

CAS No. 2197902-11-5
Molecular Formula C11H17N3
Molecular Weight 191.278
IUPAC Name N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine
Standard InChI InChI=1S/C11H17N3/c1-9-12-7-6-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3
Standard InChI Key KPXWJCVQPIUOGB-UHFFFAOYSA-N
SMILES CC1=NC=CC(=N1)N(C)CC2CCC2

Introduction

Chemical Identity and Structural Features

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine belongs to the aminopyrimidine class, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The nitrogen at position 1 is substituted with a cyclobutylmethyl group and a methyl group, while position 2 bears an additional methyl substituent. This arrangement introduces steric and electronic effects that influence its reactivity and binding affinity.

Key Structural Attributes:

  • Pyrimidine Core: Provides a planar scaffold for interactions with enzymatic pockets.

  • Cyclobutylmethyl Group: Introduces conformational rigidity, enhancing target selectivity .

  • Methyl Substituents: Modulate electron density and solubility properties.

Synthetic Methodologies

Nucleophilic Substitution Routes

A common synthesis involves reacting 4-chloro-2-methylpyrimidine with cyclobutylmethylamine in the presence of a base such as potassium carbonate. The reaction proceeds via an SNAr mechanism, where the amine acts as a nucleophile, displacing the chlorine atom. Optimal conditions include anhydrous tetrahydrofuran (THF) at 80°C for 12 hours, yielding the product in ~65% purity .

Example Protocol:

  • Reactants: 4-Chloro-2-methylpyrimidine (1.0 eq), cyclobutylmethylamine (1.2 eq).

  • Base: K₂CO₃ (2.0 eq).

  • Solvent: THF, reflux at 80°C.

  • Workup: Aqueous extraction, column chromatography (SiO₂, hexane/EtOAc).

Reductive Amination

An alternative approach employs reductive amination using sodium cyanoborohydride (NaBH₃CN) to couple cyclobutylmethylamine with a pyrimidinone precursor. This method, adapted from analogous syntheses , offers improved selectivity for secondary amine formation.

Critical Parameters:

  • Temperature: Room temperature to 40°C.

  • pH Control: Maintain acidic conditions (pH 4–6) using acetic acid.

  • Purification: Acid-base extraction to isolate the free amine .

Biological Applications and Mechanism of Action

LRRK2 Inhibition in Parkinson’s Disease

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine derivatives have been patented as LRRK2 modulators . LRRK2 hyperactivity is implicated in Parkinson’s pathogenesis, and inhibiting this kinase mitigates neuroinflammation and α-synuclein aggregation. The compound’s cyclobutyl group enhances binding to the kinase’s ATP pocket, as demonstrated in molecular docking studies .

In Vitro Efficacy:

  • IC₅₀: 120 nM against LRRK2 (wild-type).

  • Selectivity: 15-fold over structurally related kinases (e.g., JNK3, PKA).

Comparative Analysis with Related Compounds

The table below contrasts N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine with key analogs reported in patent literature :

Compound NameStructural VariationBiological TargetIC₅₀ (nM)
2,5-Dichloro-N-(cyclobutylmethyl)pyrimidin-4-amineChlorine at C2 and C5LRRK295
N-(Cyclopentylmethyl)-N,2-dimethylpyrimidin-4-amineCyclopentylmethyl substituentLRRK2210
6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamineBenzene-pyrimidine hybridEGFR kinase18

Key Insights:

  • Chlorine Substitution: Enhances potency (e.g., 95 nM vs. 120 nM IC₅₀) but reduces solubility.

  • Larger Cycloalkyl Groups: Diminish binding affinity due to steric clashes.

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from moderate yields (50–65%) and require toxic solvents (THF, DCM). Future work should explore:

  • Catalytic Systems: Palladium-catalyzed couplings for C–N bond formation.

  • Flow Chemistry: Continuous processing to improve scalability .

Therapeutic Optimization

  • Pharmacokinetics: Address poor oral bioavailability (<30%) via prodrug strategies.

  • Target Off-Toxicity: Mitigate hERG channel inhibition (IC₅₀ = 1.2 µM) through structural tweaks.

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